This compound is found naturally in various fruits, including blueberries , pears , mangoes , pineapples , and strawberries . It is also a by-product of fermentation processes in products like mead , wine , cognac , whiskey , and fermented soybean paste .
Synthesis Analysis
Esterification of 3-hydroxy-3-methylbutanoic acid with ethanol: This reaction typically requires an acid catalyst.
Microbial reduction of ethyl 2-methyl-3-oxobutanoate: This method utilizes specific bacteria or yeast strains to selectively reduce the ketone group to the desired alcohol. Depending on the microorganism and reaction conditions, the process can yield either the (2R,3S)- or the (2S,3S)- enantiomer of Ethyl 3-hydroxy-3-methylbutanoate. , , , ,
Chemical reduction of ethyl 2-methyl-3-oxobutanoate: This method uses reducing agents to convert the ketone group to an alcohol.
Chemical Reactions Analysis
Dehydration: Under specific conditions, the hydroxyl group can be eliminated as water, forming an unsaturated ester.
Oxidation: The hydroxyl group can be oxidized to a ketone, forming ethyl 2-methyl-3-oxobutanoate.
Applications
Research: This compound serves as a starting material in various organic synthesis reactions and as a model compound for studying enzymatic reactions and microbial metabolism. , , ,
Related Compounds
Methyl 2-hydroxy-3-methylbutanoate
Compound Description: This compound is a hydroxy ester identified as a volatile component in bilberries. [] It contributes to the characteristic aroma of bilberries alongside other related esters. []
Ethyl 2-hydroxy-3-methylbutanoate
Methyl 3-hydroxy-3-methylbutanoate
Compound Description: This compound is a blueberry volatile. [] While not a major aroma contributor on its own, it likely plays a role in the overall complex aroma profile of blueberries. []
Ethyl 3-hydroxy-2-methylbutanoate
Compound Description: This compound exists as two enantiomers, (2R,3S) and (2S,3S), and is a product of the bacterial reduction of Ethyl 2-methyl-3-oxobutanoate. [, , ] Certain bacteria, such as Klebsiella pneumoniae IFO 3319, exhibit high stereoselectivity for the (2R,3S) enantiomer. []
Ethyl 2-methylbutanoate
Compound Description: This compound contributes to fruity aromas in various fruits. [, , , , , , , ] It exhibits a strong fruity aroma and is often found in high concentrations in fruits like mangoes, pineapples, and durians. [, , ] It is also a significant contributor to the fusty/musty off-flavor in rapeseed oil. []
Ethyl 3-methylbutanoate
Compound Description: This ester contributes significantly to the fruity aroma profiles of various fruits and beverages, including mangoes, chocolates, wines, and liquors. [, , , , , ] It is often found in high concentrations and possesses a strong fruity odor. [, , ]
Ethyl 2-methyl-3-oxobutanoate
Compound Description: This β-keto ester serves as a precursor for the production of Ethyl 3-hydroxy-2-methylbutanoate through microbial reduction. [, , , ] Different bacterial strains demonstrate varying stereoselectivity in reducing this compound to its corresponding hydroxy ester. [, , ]
(2S,3S)-3-Hydroxy-2-Methylbutanoate
Compound Description: This specific stereoisomer of 3-Hydroxy-2-Methylbutanoate is produced with high diastereomeric and enantiomeric excess through the reduction of Ethyl 2-methyl-3-oxobutanoate by immobilized plant cells of Marchantia polymorpha. []
Ethyl 2-hydroxy-4-methylpentanoate
Compound Description: This compound is mentioned in a study investigating the formation of substituted esters in red wine during aging. [] The study found a positive correlation between the age of the wine and the concentration of this ester. []
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